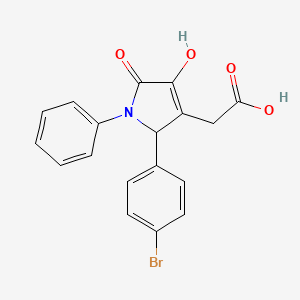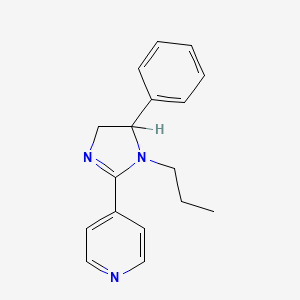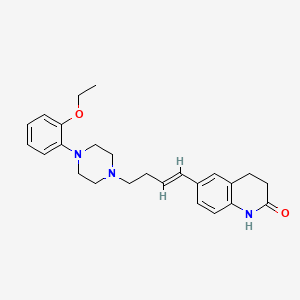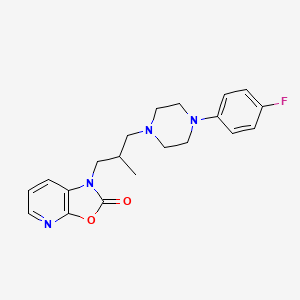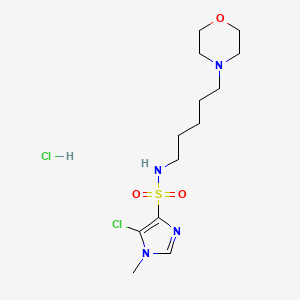
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a sulfonamide group, and a morpholine moiety. It is often used in research due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the sulfonation of the imidazole ring, usually using reagents like chlorosulfonic acid or sulfur trioxide.
Chlorination and Methylation:
Attachment of the Morpholine Moiety: This step involves the nucleophilic substitution reaction where the morpholine group is introduced, often using morpholine and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
- 5-Chloro-1-methyl-N-[5-(4-morpholinyl)pentyl]-1H-imidazole-4-sulfonamide
Uniqueness
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazole ring, sulfonamide group, and morpholine moiety makes it particularly versatile in various applications.
Propiedades
Número CAS |
137048-59-0 |
|---|---|
Fórmula molecular |
C13H24Cl2N4O3S |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-N-(5-morpholin-4-ylpentyl)imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C13H23ClN4O3S.ClH/c1-17-11-15-13(12(17)14)22(19,20)16-5-3-2-4-6-18-7-9-21-10-8-18;/h11,16H,2-10H2,1H3;1H |
Clave InChI |
MHYCBCPAQCTYAR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1Cl)S(=O)(=O)NCCCCCN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


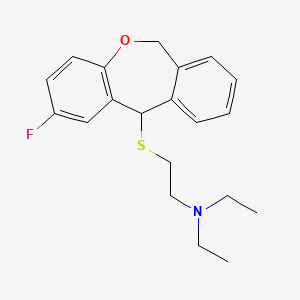
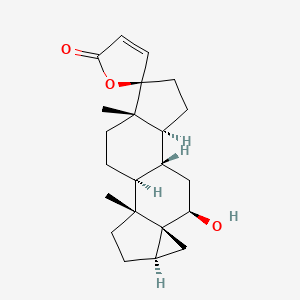

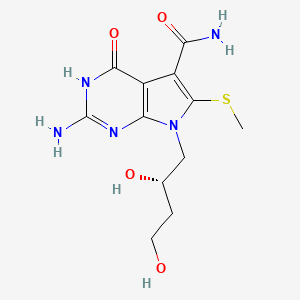
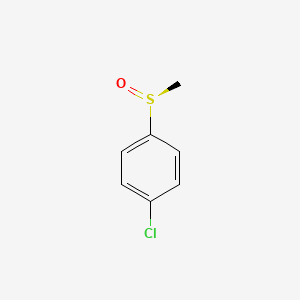
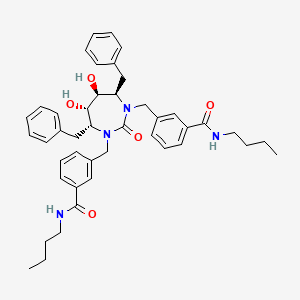
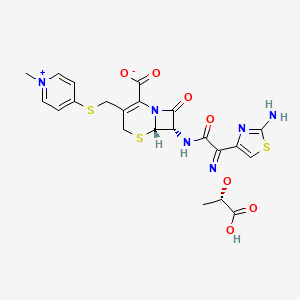
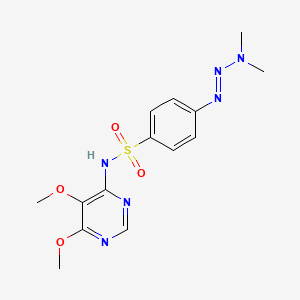
![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
